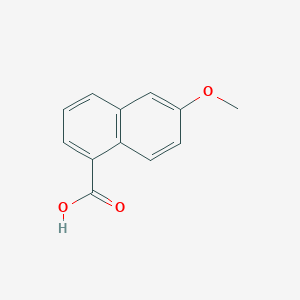

6-甲氧基-1-萘甲酸

描述

6-Methoxy-1-naphthoic acid is a chemical compound that is related to various naphthalene derivatives with potential applications in pharmaceuticals and materials science. While the provided papers do not directly discuss 6-Methoxy-1-naphthoic acid, they do provide insights into similar compounds and their synthesis, properties, and applications, which can be informative for understanding the context in which 6-Methoxy-1-naphthoic acid might be studied.

Synthesis Analysis

The synthesis of compounds related to 6-Methoxy-1-naphthoic acid involves several steps, including Pd-catalyzed reactions, regioselective additions, and carbonylation processes. For instance, the synthesis of 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to the anti-inflammatory agent naproxen, is achieved through a Pd-catalyzed ethynylation, addition of HX to the triple bond, Pd-catalyzed carbonylation, and alkaline hydrolysis . Similarly, the carbonylation of α-(6-methoxyl-2-naphthyl)ethanol to methyl esters of naproxen is performed using a PdCl2–CuCl2–PPh3–p-Ts catalyst system, achieving high yield and selectivity .

Molecular Structure Analysis

The molecular structure of related compounds can exhibit interesting properties such as phase transitions and crystal growth. For example, poly(6-hydroxy-2-naphthoic acid) undergoes a phase transition from orthorhombic to pseudohexagonal chain packing at high temperatures, and the rotational freedom of naphthalene rings changes at even higher temperatures . These transitions are dependent on the reaction conditions used during synthesis. The crystal growth of whisker-like crystals of poly(6-hydroxy-2-naphthoic acid) is sensitive to the purity of the monomer and the presence of radical scavengers or acidic transesterification catalysts .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of naphthoic acid derivatives can be influenced by various factors such as the type of alkali cation, reaction time, temperature, and pressure. For instance, the carboxylation of alkali-naphthoxide to produce 2-hydroxy-6-naphthoic acid shows that product selectivity and yield are affected by these parameters . Additionally, the synthesis of amino 2-(5-bromo-6-methoxy-2-naphthyl) propionic acid involves bromination, acylation, Bucherer Berg's reaction, and hydrolysis, with the reaction conditions being optimized for better yield .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthoic acid derivatives are characterized using various analytical methods. The melting point, high-performance liquid chromatography, and ultraviolet spectrophotometry are used to determine the purity and physical properties of synthesized compounds . The formation of needlelike crystals, or whiskers, of poly(6-hydroxy-2-naphthoic acid) under specific reaction conditions indicates the importance of the physical form in determining the chemical and physical perfection of the samples .

科学研究应用

环境监测与分析

- 废水分析: 采用HPLC方法同时分离和测定废水中各种羟基萘甲酸,包括6-甲氧基-1-萘甲酸的同分异构体。这种方法在环境监测中具有重要意义,特别是在涉及羟基萘甲酸合成的过程中,确保符合环境标准(Liu Jian-xiu & Sun Hong, 2005)。

化学合成与工艺改进

- 合成改进: 从2-萘酚合成2-羟基-6-萘甲酸的合成得到改进,显示了6-甲氧基-1-萘甲酸衍生物在聚芳酯生产中的重要性。该研究表明高产率和含量,表明其在工业应用中合成高纯度化合物的相关性(Yang Wang et al., 2013)。

- 纯度分析: 使用熔点、HPLC和紫外分光光度法等方法对各种萘甲酸衍生物的纯度进行表征和分析。这项研究突出了精确分析技术在确保化学化合物纯度方面对工业应用的重要性(Y. Song, C. Zhang, & Jing Li, 2012)。

材料科学与工程

- 先进材料研究: 合成和分析6-甲氧基-1-萘甲酸衍生物在材料科学中至关重要,特别是用于开发具有特定性质的新材料,如非甾体抗炎药。这些衍生物在创造具有靶向药用应用的材料中发挥作用,突显了化学和材料科学的交叉点(Wei-Ming Xu & Hong-Qiang He, 2010)。

生物应用和DNA相互作用

- DNA结合研究: 研究了某些萘甲酸衍生物与DNA的相互作用,显示了如引入脂环基团等修饰如何影响DNA结合。这些研究对理解药物-DNA相互作用和设计具有特定生物效应的分子至关重要(A. Milanese et al., 2011)。

安全和危害

作用机制

Target of Action

It’s structurally similar compound, 6-methoxy-2-naphthoic acid (6-mna), is known to inhibit cox-1 and lps-induced cox-2 activities .

Mode of Action

Based on the activity of 6-mna, it can be inferred that 6-methoxy-1-naphthoic acid might interact with its targets (potentially cox-1 and cox-2) to inhibit their activities . This inhibition could lead to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.

Biochemical Pathways

If we consider the potential targets (cox-1 and cox-2), the compound could affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and thereby reducing inflammation and pain .

Result of Action

Based on the potential inhibition of cox-1 and cox-2, it can be inferred that the compound might lead to a decrease in the production of prostaglandins, potentially resulting in reduced inflammation and pain .

属性

IUPAC Name |

6-methoxynaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-9-5-6-10-8(7-9)3-2-4-11(10)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZAWKSSADRYTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403012 | |

| Record name | 6-Methoxy-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-1-naphthoic acid | |

CAS RN |

36112-61-5 | |

| Record name | 6-Methoxy-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

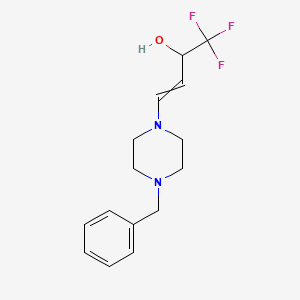

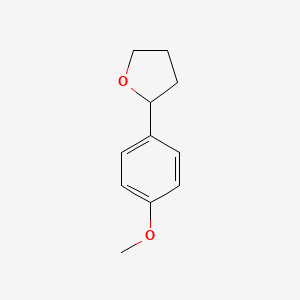

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

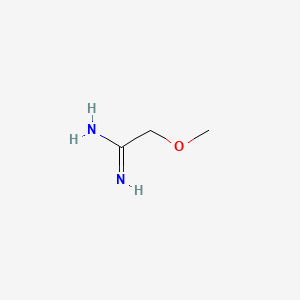

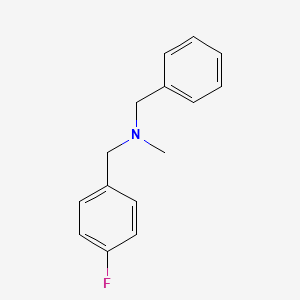

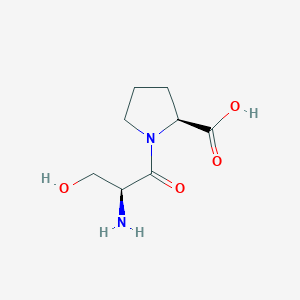

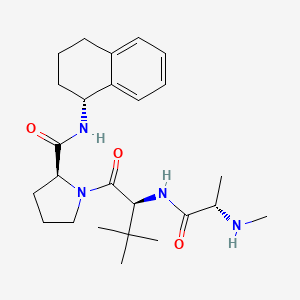

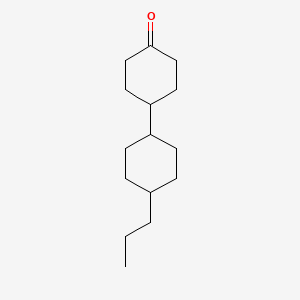

Feasible Synthetic Routes

Q & A

Q1: What is the primary research focus regarding 6-methoxy-1-naphthoic acid in the provided abstract?

A1: The primary research focus, as indicated by the title "Synthesis of the 6-Methoxy-1-naphthoic Acid" [], is on the development of a method to synthesize this particular compound. The abstract does not delve into the applications, properties, or biological activity of 6-methoxy-1-naphthoic acid.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1308594.png)